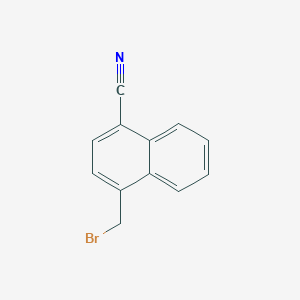

4-(Bromomethyl)naphthalene-1-carbonitrile

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of naphthalene derivatives can be complex, involving multiple steps and reagents. In the first paper, the authors describe a solvothermal treatment of 1-naphthylmethylamine with potassium hydride (KH) or n-butyllithium (n-BuLi)–potassium t-butoxide (t-BuOK) in THF, which leads to the formation of 1,4-dihydronaphthalene-1-carbonitriles through a process of dehydrogenative and dearomative transformation . This method demonstrates the potential for creating naphthalene derivatives with a quaternary carbon center, which could be related to the synthesis of 4-(Bromomethyl)naphthalene-1-carbonitrile.

Molecular Structure Analysis

The molecular structure of naphthalene derivatives can be elucidated using spectral data and, in some cases, X-ray crystallography. The second paper reports on the crystal structure of spiro[naphthalene-2,5′-pyrimidine]-4-carbonitrile derivatives, which were confirmed by X-ray crystallographic studies . Although this does not directly describe this compound, it indicates the types of analytical techniques that could be used to determine the structure of such a compound.

Chemical Reactions Analysis

The papers provided do not detail chemical reactions specific to this compound. However, the synthesis of related compounds suggests that naphthalene derivatives can undergo various chemical transformations, including hydride eliminations and additions, as well as functionalization with different electrophiles . These reactions are crucial for modifying the chemical structure and properties of naphthalene derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not discussed in the provided papers. Nonetheless, the synthesis and structural analysis of related compounds imply that naphthalene derivatives can exhibit interesting properties such as high yields, mild reaction conditions, and the presence of intermolecular and intramolecular hydrogen bonding, which can affect their physical state, solubility, and reactivity .

Applications De Recherche Scientifique

Synthesis and Structural Characterization

Research focused on the synthesis and structural characterization of compounds related to 4-(Bromomethyl)naphthalene-1-carbonitrile shows their importance as pharmaceutical and chemical intermediates. For example, a study on 4-amino-1-naphthalene carbonitrile, which is closely related, highlighted the efficient synthesis methods and confirmed the structure of the product through various analytical techniques (Qin Yu, 2012).

Photopolymerization Processes

1-Amino-4-methyl-naphthalene-2-carbonitrile derivatives, which share a structural similarity with this compound, have been proposed as photosensitizers in photopolymerization processes. These processes are key in 3D printing applications, demonstrating the material's versatility in manufacturing technology (Emilia Hola et al., 2020).

Crystallography and Molecular Interactions

The study of crystallography and molecular interactions of similar naphthalene carbonitrile derivatives provides insights into their chemical behavior. For instance, research on 8-Halonaphthalene-1-Carbonitriles and Naphthalene-1,8-Dicarbonitrile revealed significant findings about their crystal structures and molecular dispositions (W. Noland et al., 2011).

Advanced Materials and OLEDs

Naphthalene-based materials, including those related to this compound, have been used as host materials in organic light-emitting diodes (OLEDs). Research in this area focuses on the design and synthesis of these materials for improved performance in lighting and display technologies (J. Li et al., 2018).

Molecular Design and Electrostatic Interactions

Studies in molecular design using electrostatic interactions have involved derivatives of naphthalene, such as this compound. These studies have implications for understanding interactions in biological systems and the design of novel molecular structures (A. Christofi et al., 2002).

Safety and Hazards

Mécanisme D'action

Mode of Action

Bromomethyl groups are known to be reactive, and they can participate in various chemical reactions, including nucleophilic substitutions and free radical reactions .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-(Bromomethyl)naphthalene-1-carbonitrile . These factors could include temperature, pH, presence of other chemicals, and specific conditions within the biological system where the compound exerts its effects.

Propriétés

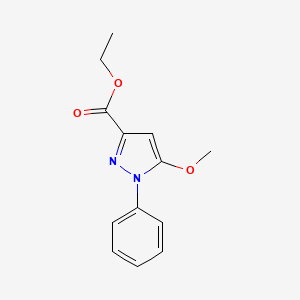

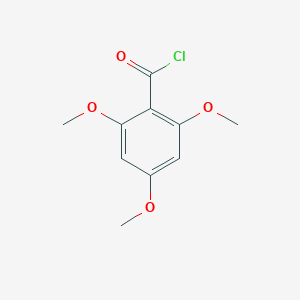

IUPAC Name |

4-(bromomethyl)naphthalene-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrN/c13-7-9-5-6-10(8-14)12-4-2-1-3-11(9)12/h1-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFUZJLPIGYIBSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=CC=C(C2=C1)CBr)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70498071 | |

| Record name | 4-(Bromomethyl)naphthalene-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70498071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

41014-20-4 | |

| Record name | 4-(Bromomethyl)naphthalene-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70498071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(Dimethylamino)methyl]benzene-1-carboximidamide dihydrochloride](/img/structure/B1280035.png)